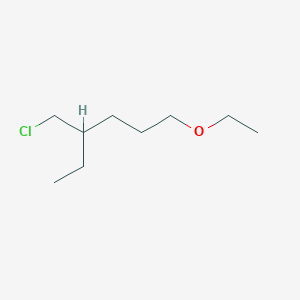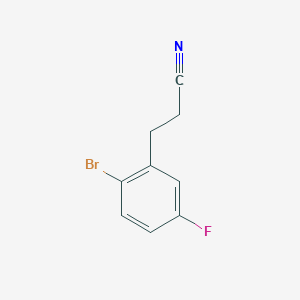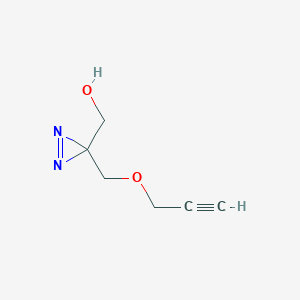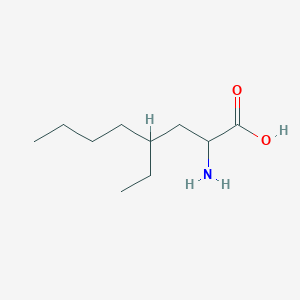
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9ClO3 It is a derivative of acetophenone, characterized by the presence of a chloro, hydroxy, and methoxy group on the phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(5-Chloro-2-hydroxy-3-methoxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with acetic anhydride in the presence of a catalyst such as anhydrous zinc chloride. The reaction is typically carried out in a solvent like dichloromethane at low temperatures, followed by gradual warming to room temperature .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2-hydroxy-3-methoxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of NADPH oxidase, reducing the generation of free radicals and protecting cells from oxidative damage . This mechanism is particularly relevant in the context of its potential anti-inflammatory and cardioprotective effects.
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one (Apocynin): Both compounds have similar structures but differ in the position of the chloro group.
2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethan-1-one: This compound has a similar structure but with different substitution patterns, affecting its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H9ClO3 |
|---|---|
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
1-(5-chloro-2-hydroxy-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO3/c1-5(11)7-3-6(10)4-8(13-2)9(7)12/h3-4,12H,1-2H3 |
InChI-Schlüssel |
JXTMWQDXSUNDFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(1-aminocyclopropyl)methyl]cyclopropanecarboxamide](/img/structure/B13634315.png)

![7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B13634331.png)








